molecular formula C26H35N3O3 B279561 N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide

Cat. No. B279561
M. Wt: 437.6 g/mol
InChI Key: HRPIJSBLYWJLOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been found to possess various biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.

Mechanism of Action

The exact mechanism of action of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide A is not fully understood. However, it is believed to act by inhibiting the activity of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammatory and immune responses. N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide A has been shown to inhibit the activation of NF-κB, which leads to the downregulation of pro-inflammatory cytokines and other inflammatory mediators.
Biochemical and Physiological Effects
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide A has been shown to possess various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in various animal models of inflammation. It has also been shown to reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in the production of inflammatory mediators.
In addition to its anti-inflammatory effects, N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide A has also been shown to possess analgesic effects. It has been found to reduce pain behavior in various animal models of pain. It has also been shown to reduce the expression of pain-related genes in the spinal cord.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide A in lab experiments is its potent anti-inflammatory and analgesic effects. It has been shown to be effective in various animal models of inflammation and pain, which makes it a valuable tool for studying these conditions.
However, one of the limitations of using N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide A in lab experiments is its potential toxicity. It has been shown to induce liver toxicity in some animal models, which may limit its use in certain experiments. It is also important to note that the effects of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide A may vary depending on the animal model and the dose used.

Future Directions

There are several future directions for the study of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide A. One area of research is the development of more potent and selective analogs of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide A. This may lead to the discovery of more effective anti-inflammatory and analgesic agents.
Another area of research is the study of the potential anti-cancer effects of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide A. Further studies are needed to determine the mechanism of action of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide A in cancer cells and to evaluate its efficacy in vivo.
Finally, the potential toxicity of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide A needs to be further investigated. Studies are needed to determine the safe dose range of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide A and to evaluate its long-term effects in animal models.

Synthesis Methods

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide A can be synthesized by a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-(4-isobutyryl-1-piperazinyl)aniline with 2-(2-isopropyl-5-methylphenoxy)acetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the intermediate product, which is then purified by column chromatography. The next step involves the reaction of the intermediate product with acetic anhydride and pyridine, which leads to the formation of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide A.

Scientific Research Applications

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide A has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the field of inflammation and pain. N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide A has been found to possess potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide A has also been studied for its potential anti-cancer effects. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis in cancer cells.

properties

Molecular Formula

C26H35N3O3

Molecular Weight

437.6 g/mol

IUPAC Name

N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C26H35N3O3/c1-18(2)23-11-6-20(5)16-24(23)32-17-25(30)27-21-7-9-22(10-8-21)28-12-14-29(15-13-28)26(31)19(3)4/h6-11,16,18-19H,12-15,17H2,1-5H3,(H,27,30)

InChI Key

HRPIJSBLYWJLOD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)C

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)C

Origin of Product

United States

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